
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is a chiral compound that consists of an amino group, a nitrile group, and a tartaric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbutanenitrile and D-(-)-tartaric acid.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The nitrile group is introduced through a nucleophilic substitution reaction, followed by the addition of the amino group through reductive amination. The final step involves the resolution of the racemic mixture using D-(-)-tartaric acid to obtain the desired chiral compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis to create enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of materials with specific chiral properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Amino-2,3-dimethyl-butanenitrile: The enantiomer of the compound with similar structural features but different chiral properties.
2-Amino-2-methylpropanenitrile: A structurally related compound with a simpler carbon backbone.
2-Amino-3-methylbutanenitrile: Another related compound with a different substitution pattern on the carbon chain.
Uniqueness
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is unique due to its specific chiral configuration and the presence of both amino and nitrile functional groups. This combination of features makes it valuable for applications requiring chiral selectivity and reactivity.
Eigenschaften
Molekularformel |
C10H18N2O6 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
(2S)-2-amino-2,3-dimethylbutanenitrile;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1 |
InChI-Schlüssel |
XBSQEOQUUVTLMF-UOSDFWOXSA-N |
Isomerische SMILES |
CC(C)[C@@](C)(C#N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


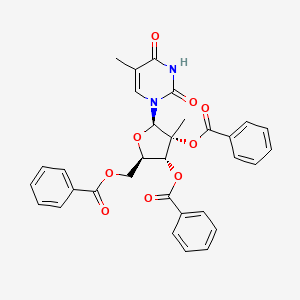

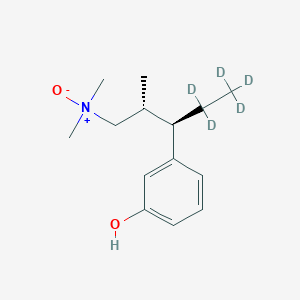

![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
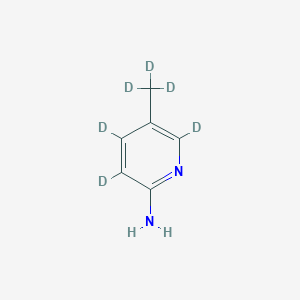
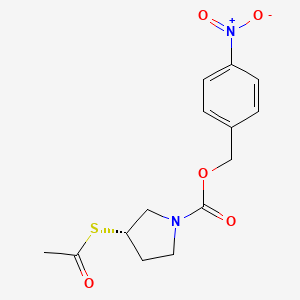
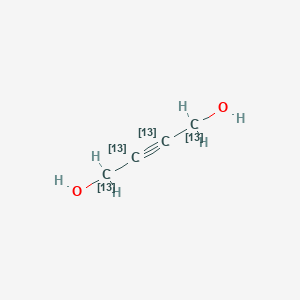
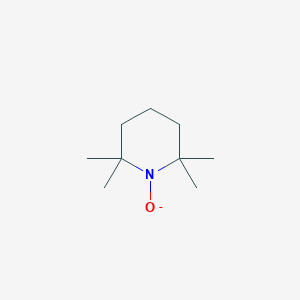


![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)

